Przewalskin

説明

Przewalskin is a natural compound derived from the plant Prunus mume, which is native to China. It is an alkaloid, a type of natural compound found in plants, that has a wide range of biological activities, including anti-inflammatory, antioxidant, and immune-modulating effects. This compound has been used in traditional Chinese medicine for centuries, and research has shown that it may be beneficial for treating a variety of conditions, including cardiovascular disease, diabetes, and cancer.

科学的研究の応用

Novel Compounds and Their Properties

Przewalskin B and A are novel diterpenoids discovered in the Chinese medicinal plant Salvia przewalskii. This compound B possesses a unique skeleton and exhibited modest anti-HIV-1 activity (Xu et al., 2006). Similarly, this compound A, another novel C23 terpenoid, also showed modest anti-HIV-1 activity (Xu et al., 2006).

Synthetic Approaches

Biomimetic synthesis of this compound A and Isorosmanol was achieved through a process inspired by biogenetic hypotheses, highlighting the chemical complexity and potential pharmaceutical applications of these compounds (Li et al., 2018).

Discovery of New Diterpenoids

Further research on Salvia przewalskii led to the discovery of this compound, a new compound, among other diterpenoids. The structural elucidation of these compounds contributes to understanding the chemical diversity of medicinal plants (Bo et al., 1991).

Total Synthesis of this compound Compounds

The total synthesis of this compound B was achieved, showcasing advanced synthetic techniques and the potential for laboratory production of these complex molecules (Xiao et al., 2014).

Biotransformation for Przewalskinic Acid A

Research on the biotransformation of salvianolic acid B into przewalskinic acid A using a crude enzyme from Aspergillus oryzae strain demonstrates the potential for enzymatic production of valuable compounds (Liu et al., 2014).

Antihepatitis C Activity

Synthetic approaches to this compound also show its potential application in treating Hepatitis C, a significant global health concern (Fischer et al., 2016).

Photophysical Studies

The study of przewalskinone-B's photophysical properties and its interaction with β-Cyclodextrin provides insights into its potential as a drug carrier and its medicinal properties (Krishnaveni, 2017).

Analytical Method Development

Ultraperformance liquid chromatographic analysis of diterpenoid compounds in Salvia miltiorrhiza, including this compound, highlights the importance of advanced analytical methods in studying complex natural products (Li et al., 2008).

作用機序

Target of Action

Przewalskin, a novel diterpenoid, has been found to exhibit modest anti-HIV-1 activity . The primary target of this compound is suggested to be the TGF-β1 pathway . This pathway plays a crucial role in cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Mode of Action

It has been suggested that it may act by enhancing the production of free radicals in cells or by inhibiting an enzyme that protects cells from free radical damage . It has also been found to inhibit apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway .

Biochemical Pathways

This compound affects the TGF-β1 pathway, which is involved in a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting this pathway, this compound can ameliorate conditions such as pulmonary fibrosis .

Result of Action

This compound has been found to exhibit modest anti-HIV-1 activity . It also ameliorates conditions such as pulmonary fibrosis by inhibiting apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway .

生化学分析

Biochemical Properties

Przewalskin interacts with various biomolecules in biochemical reactions. It has been found to exhibit anti-tumor activity , suggesting its interaction with enzymes and proteins involved in cell proliferation and apoptosis. The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

This compound has been shown to have effects on various types of cells. In a study, it was found to ameliorate Bleomycin-induced pulmonary fibrosis by inhibiting apoptosis, oxidative stress, and collagen deposition via the TGF-β1 pathway . This suggests that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its structure and relative stereochemistry have been elucidated by extensive NMR analysis and a single-crystal X-ray study . A possible biosynthetic pathway for this compound has been proposed . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be explored.

特性

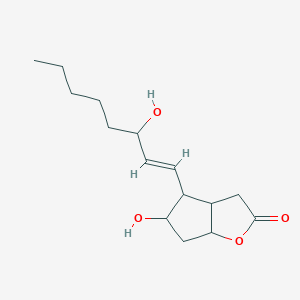

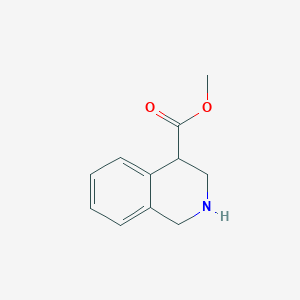

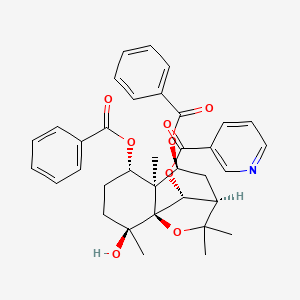

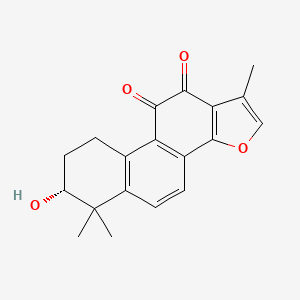

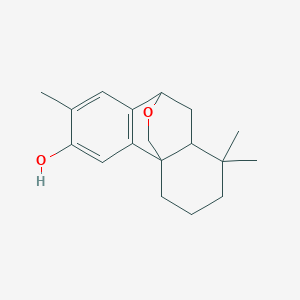

IUPAC Name |

5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXIVZRYHFCBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。